1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
Description
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-13-29-21-14-20(23-16(3)24-21)25-17-9-11-19(12-10-17)27-22(28)26-18-7-5-15(2)6-8-18/h5-12,14H,4,13H2,1-3H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOUTWFSSCKYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Pyrimidine vs. Pyrazole Core
Urea-Linked Aryl Group Modifications
- p-Tolyl vs. m-Tolyl () : The para-methyl group in the target compound enhances steric accessibility compared to the meta-substituted isomer, which may influence target binding orientation .
- Chlorophenyl () : The electron-withdrawing chlorine atom increases polarity and may strengthen halogen bonding but could reduce solubility .
Pyrimidine Substituent Effects
- Propoxy (Target/) : Ether groups enhance lipophilicity (predicted logP ~3.5–4.0) compared to pyrrolidinyl/piperidinyl amines in , which improve solubility via basic nitrogen .
Potential Pharmacological Implications
- Target Compound : The p-tolyl group’s hydrophobicity may enhance membrane permeability, while the propoxy-pyrimidine core could mimic ATP in kinase inhibition.
- Chlorophenyl Analogues () : Chlorine’s electronegativity may improve binding affinity but risks off-target toxicity .
Q & A
Q. What are the recommended synthetic routes for 1-(4-((2-Methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, and what key steps ensure high purity?
The synthesis involves a multi-step approach:
- Step 1: Formation of the pyrimidine core via nucleophilic substitution or Suzuki coupling to introduce the 2-methyl-6-propoxy groups .
- Step 2: Coupling of the pyrimidine-amine intermediate with a substituted phenyl isocyanate to form the urea linkage. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm regiochemistry of the pyrimidine ring and urea bond formation (e.g., NH protons at δ 8.5–9.5 ppm) .
- FT-IR: Urea carbonyl stretches (1640–1680 cm) and pyrimidine C=N vibrations (1550–1600 cm) validate structural integrity .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 418.223) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Kinase Inhibition Screening: Use fluorescence-based assays (e.g., ADP-Glo™) to test FGFR1–4 inhibition at 1–10 µM concentrations .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yields (>70%)?
- Solvent Optimization: Test polar aprotic solvents (e.g., DMSO vs. DMF) to enhance urea coupling efficiency .
- Catalyst Screening: Evaluate Pd-based catalysts (e.g., Pd(PPh)) for pyrimidine-aryl coupling steps, monitoring by TLC .
- Temperature Gradients: Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate slow steps while reducing decomposition .
Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC50_{50}50 variability across studies)?
- Assay Standardization: Use identical buffer conditions (pH 7.4, 1 mM ATP) and enzyme isoforms (e.g., FGFR1 vs. FGFR3) to reduce variability .
- Orthogonal Validation: Confirm hits via surface plasmon resonance (SPR) to measure binding kinetics (k/k) independently of enzymatic activity .
Q. How should structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?
- Substituent Variation: Synthesize analogs with modified pyrimidine alkoxy groups (e.g., 6-ethoxy vs. 6-propoxy) and test against FGFR isoforms .
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding interactions (e.g., urea NH with kinase hinge region) .
Q. What computational methods elucidate the compound’s binding mode with FGFR kinases?
- Molecular Docking: Perform rigid/flexible docking (AutoDock Vina) using FGFR1 crystal structure (PDB: 3RHX). Focus on urea interactions with Ala564 and Asp641 .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the binding pose and solvent accessibility of the p-tolyl group .
Q. How can metabolic stability be improved for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the pyrimidine propoxy chain to enhance solubility and reduce first-pass metabolism .
- CYP450 Inhibition Assays: Test liver microsome stability (human/rat) and identify major metabolites via LC-MS/MS .
Data Contradiction Analysis
Q. Discrepancies in reported IC50_{50}50 values across cell lines: How to reconcile?
- Cell Line Variability: Differences in FGFR expression levels (e.g., MCF-7 vs. HepG2) require normalization via qPCR or Western blot .
- Assay Interference: Test for urea derivative aggregation (dynamic light scattering) and re-evaluate activity with 0.01% pluronic F-68 to prevent false positives .
Q. Conflicting solubility data in aqueous vs. DMSO: What factors contribute?
- Polymorphism Screening: Use X-ray crystallography to identify crystalline forms with varying solubility profiles .
- Co-solvent Systems: Optimize PBS/ethanol mixtures (e.g., 70:30 v/v) for in vitro assays to mimic physiological conditions .
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